Doranidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIITXXIVUIXYMI-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048817 | |
| Record name | Doranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149838-23-3, 161903-10-2 | |
| Record name | Doranidazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PR-69 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doranidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17304 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PR-69 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DORANIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Medicinal Chemistry and Chemical Synthesis of Doranidazole
Synthetic Methodologies for Doranidazole (B1670890) and its Analogues
Strategies for Derivatization and Generation of Structurally Related Compounds
The development of effective radiosensitizers within the nitroimidazole class has involved various strategies for chemical derivatization and the generation of structurally related compounds. These strategies aim to optimize key parameters such as drug solubility, tumor penetration, cellular uptake, radiosensitizing potency, and importantly, to mitigate dose-limiting toxicities, particularly neurotoxicity observed with earlier agents.
The exploration of the nitroimidazole chemical space has led to the development of compounds like Etanidazole (B1684559) and Pimonidazole, which share the core nitroimidazole structure but differ in their side chains. These modifications are often designed to alter lipophilicity, metabolic stability, and interaction with cellular targets. For instance, the development of this compound itself can be viewed as a strategy to create a compound with a side chain designed for reduced lipophilicity and improved blood-brain barrier (BBB) impermeability, thereby aiming to lower neurotoxicity nih.govmdpi.com. The synthesis of novel nitroimidazole alkylsulfonamides represents another avenue, exploring different functional groups to enhance solubility and drug delivery researchgate.net.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, investigating how variations in a molecule's chemical structure affect its biological activity. For this compound and its related nitroimidazole compounds, SAR studies have focused on understanding how structural features correlate with radiosensitizing potency and hypoxia selectivity.
Correlation Between Structural Modifications and Radiosensitizing Potency in Preclinical Models
Preclinical studies have quantified the radiosensitizing effect of this compound. In various cancer cell lines and animal models, this compound has demonstrated a significant enhancement of radiation-induced cell killing, particularly under hypoxic conditions. The Sensitizing Enhancement Ratio (SER), a measure of how much the radiation dose can be reduced while achieving the same level of cell kill in the presence of the sensitizer (B1316253), provides a quantitative assessment.
In vitro studies with SCCVII tumor cells showed that this compound increased radiosensitivity by a factor of 1.34 based on clonogenic survival and 1.68 based on micronucleus formation researchgate.net.
In vivo experiments with a murine mammary carcinoma model indicated that this compound administration prior to irradiation resulted in a tumor SER of approximately 1.3, with higher doses yielding SERs up to 1.8 nih.gov.
Studies on C6 rat glioblastoma cells demonstrated that this compound significantly enhanced radiation-induced cell death under hypoxia, with an SER of approximately 1.5, while showing no significant effect under normoxia nih.gov. Another study reported an SER of 1.24 for this compound under hypoxic conditions in vitro nih.gov.
These findings suggest that structural modifications leading to the this compound molecule have successfully conferred radiosensitizing properties, with its efficacy being most pronounced in the oxygen-deficient microenvironments characteristic of many tumors.
Investigation of Chemical Features Governing Hypoxia Selectivity
The selectivity of this compound for hypoxic cells is intrinsically linked to its chemical structure, specifically the 2-nitroimidazole (B3424786) moiety. The key feature governing this selectivity is the electron affinity and reduction potential of the nitro group.
Preclinical Pharmacological Investigations of Doranidazole
In Vitro Cellular Radiosensitization Studies
Assessment of Hypoxic Radiosensitizing Effects in Cancer Cell Lines
Doranidazole (B1670890) has demonstrated significant radiosensitizing capabilities in various cancer cell lines under hypoxic conditions. Its efficacy is generally observed to be minimal or absent under normoxic (well-oxygenated) conditions, highlighting its selective action against hypoxic cells.
Clonogenic survival assays are a standard method for assessing the ability of cells to survive radiation and form colonies, providing a measure of cell reproductive death. This compound has been evaluated in several cancer cell lines using this assay:
SCCVII Murine Squamous Cell Carcinoma: Studies using the SCCVII cell line showed that 1 mM this compound increased the radiosensitivity of hypoxic cells, with a sensitizer (B1316253) enhancement ratio (SER) of approximately 1.34 when assessed by clonogenic survival. researchgate.netnih.govoup.com Another study reported an SER of 1.24 for this compound at 1 mM in SCCVII cells under hypoxic conditions. nih.gov
C6 Rat Glioma: In the C6 rat glioma cell line, this compound significantly enhanced radiation-induced reproductive cell death in vitro under hypoxic conditions. The dose that reduced cell survival to 10% (D10) for hypoxic C6 cells was reduced from 20.2 Gy to 13.3 Gy in the presence of 10 mM this compound. nih.gov
Human Pancreatic Cancer Cell Lines: When tested against human pancreatic cancer cell lines (including CFPAC-1, SUIT-2, BxPC-3, and PANC-1), this compound exhibited no sensitizing effect under aerobic conditions. However, under hypoxic conditions, its SER ranged from 1.25-1.3 at 0.4 mM and 1.4-1.55 at 1 mM. researchgate.net These SER values were comparable to those observed in SCCVII cells. researchgate.net
Human Colorectal Cancer Cell Lines: For human colorectal cancer cell lines (such as VoLo, HT-29, DLD-1, Colo 201, and SW 620), this compound at 5 mmol/L significantly inhibited cell proliferation, particularly when combined with irradiation doses ranging from 10 to 30 Gy. nih.govncats.io The compound enhanced cell killing by approximately 85% for 10 Gy, 70% for 20 Gy, and 30% for 30 Gy irradiation under hypoxic conditions. nih.gov
Table 1: In Vitro Radiosensitization of this compound (Clonogenic Survival)
| Cell Line | Oxygen Condition | This compound Concentration | SER | Reference(s) |
| SCCVII Murine Squamous Cell Carcinoma | Hypoxic | 1 mM | 1.34 | researchgate.netnih.govoup.com |
| SCCVII Murine Squamous Cell Carcinoma | Hypoxic | 1 mM | 1.24 | nih.gov |
| Human Pancreatic Cancer (e.g., CFPAC-1, SUIT-2, BxPC-3, PANC-1) | Hypoxic | 0.4 mM | 1.25-1.3 | researchgate.net |
| Human Pancreatic Cancer (e.g., CFPAC-1, SUIT-2, BxPC-3, PANC-1) | Hypoxic | 1 mM | 1.4-1.55 | researchgate.net |
| C6 Rat Glioma | Hypoxic | 10 mM | N/A | nih.gov |
| Human Colorectal Cancer (e.g., VoLo, HT-29, DLD-1, Colo 201, SW 620) | Hypoxic | 5 mmol/L | N/A | nih.govncats.io |
Micronucleus (MN) formation is an indicator of chromosomal damage. In SCCVII cells, this compound at 1 mM under hypoxic conditions increased the radiosensitivity, as determined by micronucleus formation, by a factor of 1.68. nih.govoup.com This suggests that this compound can also enhance radiation-induced genotoxicity in hypoxic cells.
Table 2: Micronucleus Formation with this compound
| Cell Line | Oxygen Condition | This compound Concentration | Factor Increase in MN Formation | Reference(s) |
| SCCVII Murine Squamous Cell Carcinoma | Hypoxic | 1 mM | 1.68 | nih.govoup.com |
Beyond clonogenic survival, this compound has been observed to impact cell growth and proliferation. In human colorectal cancer cells, this compound significantly inhibited cell proliferation, particularly when combined with irradiation at doses between 10 and 30 Gy. nih.gov The compound also demonstrated an ability to inhibit cell invasion and migration. nih.gov These findings suggest that this compound may exert broader anti-tumor effects beyond solely enhancing radiation-induced cell death.
Micronucleus Formation Analysis in Irradiated Cells
Comparative Preclinical Efficacy of this compound with Other Nitroimidazole Derivatives
This compound has been compared to other nitroimidazole derivatives, such as glycididazole, misonidazole (B1676599), and etanidazole (B1684559), to assess its relative efficacy as a hypoxic radiosensitizer.
This compound vs. Glycididazole: Both this compound and glycididazole enhanced reproductive cell death induced by X-irradiation under hypoxia in vitro in SCCVII cells. nih.govnih.gov While in vitro studies indicated similar radiosensitizing effects (SER of 1.24 for this compound and 1.29 for glycididazole at 1 mM), in vivo studies revealed this compound to be more effective. nih.gov this compound significantly sensitized cells to X-irradiation in vivo, whereas glycididazole showed a similar antitumor effect to X-irradiation alone. nih.govnih.gov This difference was attributed to the decomposition of glycididazole into metronidazole (B1676534) in vivo, leading to a lower effective concentration and reduced radiosensitizing efficiency compared to this compound. nih.govnih.gov
This compound vs. Misonidazole and Etanidazole: Misonidazole and etanidazole are established 2-nitroimidazole (B3424786) derivatives known for their radiosensitizing properties but also for inducing neurotoxicity. nih.govnih.gov this compound, also a 2-nitroimidazole derivative, has been designed to reduce neurotoxicity due to its blood-brain barrier impermeability. nih.govncats.io Preclinical data suggests this compound's SER (e.g., 1.24 in SCCVII cells) is comparable to or potentially better than that of misonidazole (around 1.2). nih.gov Clinical trials with misonidazole and etanidazole have generally yielded disappointing results, with efficacy often limited by toxicity, although nimorazole (B1678890) (a 5-nitroimidazole) has shown clinical benefit in head and neck cancers. nih.govnih.govmdpi.com this compound has shown a small survival advantage in investigations for non-small cell lung cancer and pancreatic cancer. mdpi.com
Table 3: Comparative Radiosensitization of Nitroimidazoles (Hypoxic SCCVII Cells, 1 mM)
| Compound | SER | Reference(s) |
| This compound | 1.24 | nih.gov |
| Glycididazole | 1.29 | nih.gov |
| Misonidazole | ~1.2 | nih.gov |
Analysis of Oxygenation Status on this compound-Mediated Radiosensitization
The effectiveness of this compound as a radiosensitizer is intrinsically linked to the oxygenation status of the tumor microenvironment. This compound demonstrates a clear preference for hypoxic conditions, with its sensitizing effects being significantly reduced or absent in well-oxygenated (normoxic) environments. researchgate.netnih.govnih.gov
Studies have shown that the magnitude of radiosensitization achieved with this compound is dependent on the oxygenation status of the tumors. researchgate.netnih.gov For instance, in human pancreatic cancer models, MIA PaCa-2 tumors, which were found to be better oxygenated, showed no significant radiosensitization by this compound, whereas CFPAC-1 tumors, which were less well-oxygenated, did exhibit enhanced radiation response. researchgate.netnih.gov This differential effect underscores the hypoxic selectivity of this compound, where its bioreductive activation, a prerequisite for its radiosensitizing action, occurs preferentially under low oxygen tension. nih.govresearchgate.net
Table 4: In Vivo Tumor Growth Delay with this compound
| Tumor Model | This compound Dose | TCD50/120 Reduction Factor | Reference(s) |
| SCCVII tumors (Murine Squamous Cell Carcinoma) | 200 mg/kg | 1.33 | researchgate.netnih.govoup.com |
| SCCVII tumors (Murine Squamous Cell Carcinoma) | 200 mg/kg | 1.47 (in vivo-in vitro excision assay) | nih.govoup.com |
| CFPAC-1 xenografts (Human Pancreatic Cancer) | 200 mg/kg | 1.30 | researchgate.netnih.govoup.com |
Compound List:
this compound
Glycididazole
Misonidazole
Etanidazole
Nimorazole
Metronidazole
Sanazole
KU-2285
In Vivo Preclinical Efficacy Studies
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of new agents. This compound has been investigated for its ability to enhance the efficacy of radiation therapy by targeting hypoxic tumor cells, which are often resistant to conventional treatments. The following subsections detail its performance across several established cancer models.
Tumor Growth Inhibition and Delay in Xenograft and Syngeneic Animal Models
The efficacy of this compound in inhibiting or delaying tumor growth has been assessed in various in vivo models, including xenografts (human tumors grown in immunocompromised animals) and syngeneic models (tumors and hosts of the same species and strain). These studies often evaluate this compound in combination with radiation therapy due to its intended mechanism of action as a hypoxic cell radiosensitizer.
Information regarding the specific preclinical efficacy of this compound in EMT-6 murine mammary carcinoma models was not found within the scope of the provided search results. While EMT-6 models are utilized in cancer research, including studies on immunotherapies and radiation, direct investigations detailing this compound's effects in this particular model were not identified.
Studies utilizing the SCCVII murine squamous cell carcinoma model have demonstrated this compound's capacity to enhance radiation therapy's effectiveness. When administered intravenously at a dose of 200 mg/kg, 20 minutes prior to X-irradiation, this compound significantly augmented the radiation-induced tumor growth delay. This combination treatment led to a reduction in the TCD(50/120) (the radiation dose required to control 50% of tumors over 120 days) by a factor of 1.33 researchgate.net. Further analysis revealed that the tumor volume doubling time, which was approximately 18 days following X-irradiation alone, was extended to 42 days when this compound was administered concurrently with irradiation (P<0.001) researchgate.netnih.gov. This compound administered alone did not show a significant impact on tumor growth in this model researchgate.netnih.gov.
| Model | Treatment | Efficacy Metric | Quantitative Result | Citation(s) |
| SCCVII | This compound (200 mg/kg) + X-irradiation | Tumor Growth Delay (Doubling Time) | Extended from 18 days to 42 days (P<0.001) | researchgate.netnih.gov |
| SCCVII | This compound (200 mg/kg) + X-irradiation | TCD(50/120) | Reduced by a factor of 1.33 | researchgate.net |
| SCCVII | This compound (200 mg/kg) alone | Tumor Growth Delay | No significant effect reported | researchgate.netnih.gov |
| SCCVII | X-irradiation alone | Tumor Growth Delay | Doubling time of 18 days | researchgate.netnih.gov |
Research involving human pancreatic cancer xenograft models has primarily highlighted this compound's role as a radiosensitizer. In the SUIT-2 human pancreatic cancer xenograft model, this compound administered as a monotherapy did not yield any discernible antitumor effects. However, when combined with a single dose of 5 Gy X-ray irradiation, this compound demonstrated significant radiosensitizing effects at doses of 100, 150, or 200 mg/kg nih.gov. In the CFPAC-1 human pancreatic cancer xenograft model, a dose of 200 mg/kg of this compound was found to significantly enhance radiation-induced tumor growth delay, resulting in a reduction of the TCD(50/90) by a factor of 1.30 researchgate.netnih.gov. In contrast, the MIA PaCa-2 human pancreatic cancer xenograft model showed no significant alteration in radiation-induced growth delay when treated with the same dose of this compound (200 mg/kg) researchgate.netnih.gov.
| Model | Treatment | Efficacy Metric | Quantitative Result | Citation(s) |
| SUIT-2 | This compound (100-200 mg/kg) + 5 Gy X-ray | Radiosensitizing effect | Demonstrated radiosensitizing effects | nih.gov |
| SUIT-2 | This compound alone | Antitumor effect | No significant effect | nih.gov |
| CFPAC-1 | This compound (200 mg/kg) + X-irradiation | Tumor Growth Delay (TCD50/90) | Reduced by a factor of 1.30 | researchgate.netnih.gov |
| MIA PaCa-2 | This compound (200 mg/kg) + X-irradiation | Tumor Growth Delay | No significant influence observed | researchgate.netnih.gov |
In preclinical studies using the C6 rat intracranial glioblastoma model, this compound alone did not produce statistically significant tumor growth inhibition. However, when administered in combination with X-irradiation, this compound exhibited a notable synergistic effect, leading to a significant retardation of glioma growth. Specifically, after 7 days of treatment, tumor volumes were recorded as approximately 121.0 ± 24.9 mm³ for X-irradiation alone and 152.0 ± 30.3 mm³ for this compound alone. The combined treatment with X-irradiation and this compound (200 mg/kg) resulted in a substantially reduced tumor volume of 56.0 ± 22.7 mm³, indicating a potentiation of radiation's anti-tumor effects nih.govresearchgate.net.
| Model | Treatment | Efficacy Metric | Quantitative Result (Tumor Volume at 7 days) | Citation(s) |
| C6 Glioblastoma | X-irradiation alone | Tumor Volume | 121.0 ± 24.9 mm³ | nih.govresearchgate.net |
| C6 Glioblastoma | This compound (200 mg/kg) alone | Tumor Volume | 152.0 ± 30.3 mm³ | nih.govresearchgate.net |
| C6 Glioblastoma | This compound (200 mg/kg) + X-irradiation | Tumor Volume | 56.0 ± 22.7 mm³ (significantly inhibited) | nih.govresearchgate.net |
Information regarding the specific preclinical efficacy of this compound in human colorectal cancer xenograft models was not identified within the provided search results. While colorectal cancer xenograft models are widely used, direct studies investigating this compound's effects in these models were not found.
Rat Intracranial Glioblastoma (C6) Models
Determination of Sensitizer Enhancement Ratio (SER) in Preclinical Tumor Models
The sensitizer enhancement ratio (SER) quantifies the ability of a drug to increase the sensitivity of tumor cells to radiation. Preclinical investigations have demonstrated that this compound exhibits radiosensitizing properties specifically under hypoxic conditions.
In vitro studies using various cancer cell lines have reported SER values for this compound. For pancreatic cancer cell lines, this compound showed SERs ranging from 1.25-1.3 at 0.4 mM and 1.4-1.55 at 1 mM under hypoxic conditions researchgate.net. Similarly, studies with the murine squamous cell carcinoma cell line SCCVII indicated that this compound increased radiosensitivity by a factor of 1.34 (based on clonogenic survival) and 1.68 (based on micronucleus formation) when used at 1 mM under hypoxic conditions researchgate.netnih.gov. In vivo assessments using the SCCVII model also showed a radiosensitizing effect, with an in vivo-in vitro excision assay revealing an increase in radiosensitivity by a factor of 1.47 with 200 mg/kg this compound researchgate.net. For C6 glioma cells, the SER under hypoxic conditions was reported to be approximately 1.5 nih.gov.
Table 1: this compound Sensitizer Enhancement Ratio (SER) in Hypoxic Conditions
| Cell Line/Model | Condition | SER | Reference |
| Pancreatic Cancer Cell Lines | In vitro, Hypoxic (1 mM) | 1.4-1.55 | researchgate.net |
| SCCVII Cells | In vitro, Hypoxic (1 mM) | 1.34 (clonogenic survival) | researchgate.net |
| SCCVII Cells | In vitro, Hypoxic (1 mM) | 1.68 (micronucleus formation) | researchgate.net |
| SCCVII Cells | In vivo | 1.47 | researchgate.net |
| C6 Glioma Cells | In vitro, Hypoxic | ~1.5 | nih.gov |
| SCCVII Cells | In vitro, Hypoxic | 1.24 | nih.gov |
This compound generally showed minimal to no sensitizing effect under normoxic (aerobic) conditions researchgate.netnih.govnih.gov. This selective activity under hypoxia is a key characteristic of its therapeutic potential.
Investigating this compound Distribution within the Tumor Microenvironment
Understanding how this compound distributes within a tumor is crucial for its effective application. Preclinical studies have focused on its penetration into tumor regions, particularly in the context of the blood-brain barrier (BBB) and its accumulation in hypoxic areas.
Evaluation of Selective Penetration into Blood-Brain Barrier (BBB)-Disrupted Tumor Regions
This compound was designed with properties intended to limit its penetration across an intact blood-brain barrier (BBB), thereby reducing potential neurotoxicity researchgate.net. However, in the context of brain tumors like gliomas, the BBB is often compromised. Studies using a C6 rat glioblastoma model, which exhibits significant BBB disruption, have shown that this compound can effectively penetrate these disrupted regions researchgate.netnih.gov. Autoradiographic analysis using [14C]-doranidazole clearly indicated its accumulation within the tumor tissue, with significantly higher radioactivity levels observed in tumor regions compared to the normal brain cortex nih.gov. This selective penetration into BBB-disrupted tumor areas suggests that this compound can reach its intended target site in certain brain tumor models researchgate.netnih.gov.
Table 2: this compound Distribution in C6 Glioma Tumor Regions
| Region | [14C]-Doranidazole Radioactivity (Bq/mm²) |
| Tumor | 1926.5 ± 523.3 |
| Normal Cortex | 138.7 ± 14.6 |
Data adapted from nih.gov.
Confirmation of Preferential Accumulation in Hypoxic Tumor Areas
As a hypoxic cell radiosensitizer, this compound is expected to accumulate in or exert its primary effects within hypoxic tumor regions. Preclinical data supports this, showing that this compound significantly enhances radiation-induced cell death under hypoxic conditions but not under normoxic conditions researchgate.netnih.govnih.gov. This suggests that the drug's efficacy is linked to the presence of hypoxia, where it can act as an electron acceptor to mimic oxygen's radiosensitizing effect researchgate.netnih.gov. While direct measurements of this compound concentration specifically within hypoxic versus well-oxygenated tumor areas are complex, its selective radiosensitizing effect under hypoxia strongly implies preferential activity or accumulation in these regions researchgate.netnih.govresearchgate.netnih.gov.
Long-Term Local Tumor Control Assessments in Preclinical Models
The ultimate goal of radiosensitizers is to improve tumor control and patient outcomes. Preclinical studies have evaluated the impact of this compound, in combination with radiation, on long-term tumor control.
In C6 glioma models, the combination of X-irradiation and this compound significantly inhibited tumor growth researchgate.netnih.gov. Treatment with 200 mg/kg this compound, administered prior to irradiation, significantly enhanced the inhibition of radiation-induced tumor growth and extended the tumor's doubling time to 42 days in SCCVII tumor models, compared to 18 days for irradiation alone nih.gov. While this compound alone did not exhibit significant antitumor effects, its combination with radiation demonstrated a clear radiosensitizing effect that contributed to improved tumor growth inhibition researchgate.netnih.gov. These findings suggest that this compound can improve local tumor control when used in conjunction with radiotherapy in preclinical settings.
Effects on Cancer Stem Cells (CSCs)
Cancer stem cells (CSCs) are a critical population within tumors that contribute to therapy resistance and tumor recurrence. Investigating the effects of this compound on CSCs, particularly glioma stem cells (GSCs), is essential for understanding its broader therapeutic potential.
Impact of this compound on Glioma Stem Cell (GSC) Viability and Proliferation
Preclinical research has indicated that this compound can impact GSC viability and proliferation, especially when combined with radiation. Studies have shown that this compound potentiates radiation-induced DNA damage in hypoxic GSCs and confers a survival benefit in mice bearing GSC-derived tumors nih.govresearchgate.net. Furthermore, this compound has been observed to limit the growth of GSC-derived tumors in both subcutaneous and orthotopic brain slice models nih.gov.
Mechanistically, this compound has been shown to induce mitochondrial dysfunction and reactive oxygen species (ROS) accumulation in GSCs, leading to ferroptosis, a form of regulated cell death nih.govresearchgate.netresearchgate.net. This effect on GSCs suggests a potential role for this compound in targeting the therapy-resistant cell populations that drive tumor progression nih.govresearchgate.net. While direct data solely on this compound's impact on GSC proliferation independent of radiation is less detailed, its observed effects on GSC viability and tumor growth in combination with radiation highlight its potential in targeting this crucial cell population nih.govresearchgate.netresearchgate.net.
Molecular and Cellular Mechanisms of Action of Doranidazole
Bioreductive Activation and Intracellular Fate
The therapeutic potential of doranidazole (B1670890) is realized through a series of bioreductive steps that occur preferentially in hypoxic cellular environments.
Enzymatic Reduction of the 2-Nitroimidazole (B3424786) Moiety Under Hypoxic Conditions
Under conditions of low oxygen tension, the nitro group of this compound undergoes enzymatic single-electron reduction (SER) to form a radical anion openmedscience.com. This reduction process is reversible in the presence of oxygen openmedscience.com. However, in the absence of oxygen, these reduced derivatives are stabilized and can undergo further serial reductions within the cell nih.gov. In hypoxic tumor environments, 2-nitroimidazoles like this compound can be reduced to hydroxylamine (B1172632) intermediates through a four-electron reduction pathway, which are subsequently converted to free radicals dovepress.com. This activation cascade is significantly diminished in normoxic tissues, thereby minimizing toxicity to healthy cells openmedscience.com.
Role of this compound as an Electron Acceptor in the Absence of Oxygen
In the microenvironment of hypoxic tumors, where oxygen levels are critically low, this compound can function as an alternative electron acceptor nih.govresearchgate.net. This role is crucial for enhancing the effects of radiation therapy, as it mimics some of the oxygen-dependent mechanisms that sensitize cells to radiation nih.govresearchgate.net1-material.com. By accepting electrons, this compound participates in redox reactions that are essential for cellular energy transfer and can influence cellular processes that are compromised by the lack of oxygen 1-material.com.
Formation of Reactive Intermediates and Bioreductive Binding to Cellular Macromolecules
Following its reduction under hypoxic conditions, this compound generates reactive intermediates, such as hydroxylamines dovepress.comresearchgate.net. These intermediates are electrophilic and possess the ability to react with nucleophilic sites on various cellular macromolecules, including DNA and proteins nih.gov. This process, known as bioreductive binding, leads to the entrapment of the activated drug within hypoxic cells researchgate.netresearchgate.netnih.gov. While the precise cellular targets have not been definitively identified, it is understood that these reactive species can covalently bind to intracellular macromolecules like proteins and DNA, potentially altering their function nih.govradiologykey.com.
Fixation of Radiation-Induced DNA Damage by this compound
This compound has been shown to potentiate radiation-induced DNA damage, particularly in hypoxic cells nih.govresearchgate.net. Similar to the well-established "oxygen fixation hypothesis," this compound, upon reduction in hypoxic conditions, is thought to enter the cell nucleus and effectively "fix" radiation-induced DNA damage researchgate.net. This fixation occurs by reacting with radiation-induced DNA radicals, thereby preventing their repair or reoxygenation psu.edu. Studies have demonstrated that this compound enhances the formation of DNA strand breaks, specifically those with 3'-phosphate and 3'-phosphoglycolate termini, and binds to DNA post-irradiation psu.edu.
Modulation of Cellular Pathways and Processes
This compound's interaction with cellular processes primarily targets the response to DNA damage, especially in the context of hypoxia.
DNA Damage Response (DDR) Enhancement in Hypoxic Cells
This compound has been observed to enhance the DNA Damage Response (DDR) in hypoxic cancer cells nih.govresearchgate.net. By increasing radiation-induced DNA damage, this compound can consequently amplify the cellular signaling cascades that constitute the DDR. This enhancement is particularly relevant in glioblastoma stem cells (GSCs), where this compound has been shown to potentiate radiation-induced DNA damage and improve survival in preclinical models nih.govresearchgate.net. The modulation of the DDR pathway by agents like this compound is considered a promising strategy to overcome radioresistance in tumors researchgate.net.
Table 1: Sensitizer (B1316253) Enhancement Ratio (SER) of this compound in Hypoxic Conditions
| Cell Type/Model | Condition | Concentration | SER | Reference |
| L5178Y lymphoma cells | Hypoxic | 1 mM | ~1.7 | nih.gov |
| Pancreatic cancer cell lines | Hypoxic | 0.4 mM | 1.25-1.3 | researchgate.net |
| Pancreatic cancer cell lines | Hypoxic | 1 mM | 1.4-1.55 | researchgate.net |
Table 2: Comparative Effects of this compound on DNA Damage
| Effect | Under Hypoxia | Under Normoxia | Reference |
| Enhancement of radiation-induced DNA strand breaks (colE1 plasmid DNA) | Yes | Not specified | psu.edu |
| Enhancement of radiation-induced formation of 3'-phosphate termini | Yes | Not specified | psu.edu |
| Enhancement of radiation-induced formation of 3'-phosphoglycolate termini | Yes | Not specified | psu.edu |
| Binding to DNA after irradiation | Yes | Not specified | psu.edu |
List of Compounds Mentioned:
this compound
Oxygen (O2)
Pimonidazole
IAZA (Iodoazomycin arabinofuranoside)
FAZA (Fluoroazomycin arabinofuranoside)
Glycididazole
TH-302
Tarloxotinib
Lapatinib
HIF-1α
ROS (Reactive Oxygen Species)
GSH (Glutathione)
Ascorbate
Ferroptosis Pathway Activation
Promotion of Lipid Peroxidation
Impact on Cellular Metabolism
This compound's influence on cellular metabolism is multifaceted, affecting central energy-producing pathways and the cell's redox status.
Perturbation of Glutaminolysis Pathways
Studies have shown that this compound treatment leads to a reduction in the intracellular levels of glutamine, glutamate, and α-ketoglutarate. This decrease is suggestive of a perturbation in glutaminolysis, a metabolic pathway where glutamine is catabolized to support cellular biosynthesis and energy production nih.govresearchgate.netnih.gov. Glutaminolysis typically converts glutamine to glutamate, which is then processed into α-ketoglutarate, an intermediate that fuels the TCA cycle nih.gov. The observed reduction in these key metabolites by this compound indicates an interference with this vital pathway.
Alterations in Tricarboxylic Acid (TCA) Cycle Metabolites
This compound treatment has been associated with marked changes in the abundance of several intermediates within the tricarboxylic acid (TCA) cycle. Specifically, exposure to this compound resulted in an increase in the intracellular levels of citrate, cis-aconitate, and succinate. Conversely, the levels of fumarate (B1241708) and malate (B86768) were decreased. These alterations are consistent with a potential decrease in the activity of mitochondrial complex II, a key component of the electron transport chain nih.govresearchgate.net.
Table 1: this compound-Induced Changes in TCA Cycle Metabolites
| Metabolite | Observed Change | Source |
| Citrate | Increased | nih.govresearchgate.net |
| cis-Aconitate | Increased | nih.govresearchgate.net |
| Succinate | Increased | nih.govresearchgate.net |
| Fumarate | Decreased | nih.govresearchgate.net |
| Malate | Decreased | nih.govresearchgate.net |
Changes in Cellular Redox State (NADH/NAD+ Ratio) and Adenylate Charge
This compound treatment significantly impacts the cellular redox state, primarily by altering the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its reduced form, NADH. Preclinical findings indicate a significant increase in the NADH/NAD+ ratio following this compound exposure nih.govresearchgate.net. This shift suggests a more reduced cellular environment, as NADH is the reduced form that carries electrons in metabolic reactions getadrip.compromegaconnections.com. A high NADH/NAD+ ratio (conversely, a low NAD+/NADH ratio) is often associated with impaired mitochondrial function getadrip.compromegaconnections.com.
Furthermore, this compound affects cellular energy homeostasis by altering adenosine (B11128) triphosphate (ATP) and adenosine monophosphate (AMP) levels. A 24-hour treatment with this compound led to a significant decrease in ATP content and a concurrent increase in AMP levels. These changes resulted in a modest drop in the adenylate charge, a measure reflecting the cell's energy status nih.govresearchgate.net.
Table 2: this compound's Impact on Cellular Redox State and Adenylate Charge
| Parameter | Observed Change | Implication | Source |
| NADH/NAD+ Ratio | Increased | Shift towards a more reduced cellular redox state; potential mitochondrial impact | nih.govresearchgate.net |
| ATP | Decreased | Reduced cellular energy currency | nih.govresearchgate.net |
| AMP | Increased | Indicator of energy depletion | nih.govresearchgate.net |
| Adenylate Charge | Decreased | Modest reduction in overall cellular energy status | nih.govresearchgate.net |
Transcriptomic and Proteomic Signatures Associated with this compound Treatment (Preclinical)
Preclinical investigations into this compound's effects have revealed specific changes in gene expression and protein profiles. Gene ontology analysis of transcriptomic data from this compound-treated cells highlighted the upregulation of biological processes related to "oxidation reduction process" and "response to oxidative stress" under both normoxic and mildly hypoxic conditions nih.govresearchgate.net. This suggests that this compound may trigger cellular defense mechanisms against oxidative damage or directly engage in redox-related cellular events.
Specific genes identified as upregulated in response to this compound treatment include those encoding antioxidant enzymes such as NAD(P)H-dependent quinone oxidoreductase 1 (Nqo1) and catalase (Cat), as well as thioredoxin reductase 1 (Txnrd1), metalloreductase (Steap3), and heme oxygenase 1 (Hmox1) nih.govresearchgate.net.
At the proteomic level, this compound has been shown to induce the downregulation of proteins associated with mitochondrial complex I and complex II. This protein-level downregulation was observed in a concentration-dependent manner and suggests a direct impact on the machinery responsible for cellular respiration nih.gov.
Table 3: Transcriptomic and Proteomic Signatures of this compound Treatment (Preclinical)
| Category | Finding | Associated Genes/Proteins (if specified) | Source |
| Transcriptomic | Upregulated biological processes | "oxidation reduction process", "response to oxidative stress" | nih.govresearchgate.net |
| Upregulated genes associated with antioxidant enzymes and redox processes | NAD(P)H-dependent quinone oxidoreductase 1 (Nqo1), catalase (Cat), Txnrd1, Steap3, Hmox1 | nih.govresearchgate.net | |
| Proteomic | Downregulation of mitochondrial respiratory chain complexes | Mitochondrial complex I proteins, Mitochondrial complex II proteins | nih.gov |
Compound Name List:
this compound
Nicotinamide adenine dinucleotide (NAD+)
NADH
ATP
AMP
Citrate
cis-Aconitate
Succinate
Fumarate
Malate
Glutamine
Glutamate
α-ketoglutarate
NAD(P)H-dependent quinone oxidoreductase 1 (Nqo1)
Catalase (Cat)
Thioredoxin reductase 1 (Txnrd1)
Steap3
Heme oxygenase 1 (Hmox1)
Preclinical Pharmacokinetics and Metabolism of Doranidazole
Absorption, Distribution, and Excretion (ADE) Profile in Preclinical Models
The ADE profile of doranidazole (B1670890) has been characterized in rodent models, with a particular focus on its distribution to tumor tissues and its limited ability to cross the blood-brain barrier (BBB).
Detailed preclinical studies quantifying the systemic clearance rate (e.g., in mL/min/kg) and defining the primary routes of excretion (e.g., renal vs. biliary) for this compound are not extensively detailed in the available literature. Standard in vivo absorption, distribution, metabolism, and excretion (ADME) studies typically involve mass balance and biliary excretion analysis to determine the route and rate of elimination of a parent drug and its metabolites. bioivt.comwuxiapptec.com However, specific quantitative data regarding the excretion pathways for this compound have not been reported.
This compound was specifically designed with a trihydroxyl structure, making it more hydrophilic (less lipophilic) than earlier 2-nitroimidazoles like misonidazole (B1676599) and etanidazole (B1684559). nih.gov This characteristic was intended to limit its permeability across the blood-brain barrier, thereby reducing potential neurotoxicity. nih.gov
Studies in preclinical models confirm this design principle. In rats with healthy brains, this compound exhibits poor penetration into the central nervous system. nih.gov However, in a rat model of glioblastoma, where the BBB is pathologically disrupted, this compound demonstrates significant and specific penetration into the tumor region. nih.gov Using autoradiography with radiolabeled [¹⁴C]-doranidazole, researchers observed that the compound accumulates in the tumor tissue but not in the normal brain cortex. nih.gov Quantitative analysis revealed that the radioactivity levels in tumor regions were substantially higher (1926.5 ± 523.3 Bq/mm²) compared to the normal cortex (138.7 ± 14.6 Bq/mm²). nih.gov
In other preclinical models, such as mice bearing subcutaneous squamous cell carcinoma (SCCVII) xenografts, this compound also shows effective distribution to the tumor. Following intravenous administration, the concentration of this compound in the tumor tissue was measured to be 57.16 ± 11.79 µg/g. spandidos-publications.com
| Species | Preclinical Model | Tissue | Finding | Source |
|---|---|---|---|---|
| Rat | C6 Glioblastoma | Tumor vs. Normal Brain Cortex | Significantly higher accumulation in tumor (1926.5 Bq/mm²) vs. cortex (138.7 Bq/mm²) due to disrupted BBB. | nih.gov |
| Mouse | SCCVII Squamous Cell Carcinoma | Tumor | Concentration of 57.16 ± 11.79 µg/g of tissue was measured. | spandidos-publications.com |
Data on this compound's distribution is available for both rat and mouse models.
In rats bearing intracranial C6 gliomas, the key finding is the selective penetration of this compound into the brain tumor, which is contingent upon the breakdown of the BBB. nih.gov
In mice with subcutaneously implanted SCCVII tumors, studies have confirmed the delivery of the compound to the peripheral tumor site following systemic administration. spandidos-publications.com
While both species demonstrate that this compound distributes to tumor tissues, a direct comparison of pharmacokinetic parameters such as clearance, volume of distribution, or bioavailability is not possible from the currently available literature. The studies focused primarily on confirming drug concentration in the target tissue rather than comparative cross-species pharmacokinetics.
Tissue Distribution Patterns, Including Lower Central Nervous System (CNS) Penetration
Metabolism and Metabolite Identification in Preclinical Systems
The metabolism of this compound is understood primarily through the lens of its chemical class, with preclinical studies providing insight into its stability and its effects on cellular metabolic pathways.
As a 2-nitroimidazole (B3424786), the primary expected biotransformation pathway for this compound is bioreduction of the nitro group. This process is particularly relevant in the hypoxic conditions characteristic of solid tumors. nih.govresearchgate.net In an environment with low oxygen, the reduced metabolites of nitroimidazoles are stabilized and can accumulate within cells. nih.gov
However, preclinical evidence suggests that this compound is relatively stable in vivo compared to other similar compounds. A study utilizing high-performance liquid chromatography (HPLC) to analyze tumor homogenates from mice treated with this compound found that the drug was detected in its original, undecomposed form. spandidos-publications.com This is in stark contrast to the comparator compound glycididazole, which was found to be almost entirely decomposed into its metabolite, metronidazole (B1676534), under the same conditions. spandidos-publications.comnih.gov This relative stability indicates that the parent compound is likely the primary active agent for radiosensitization in these models. Specific Phase I or Phase II metabolic pathways, such as hydroxylation or glucuronidation, have not been explicitly identified for this compound in preclinical studies. nih.govresearchgate.net
In preclinical investigations, analyses of tumor and blood serum samples from this compound-treated mice have primarily identified the parent (undecomposed) drug. spandidos-publications.com These studies have not reported the identification or quantification of specific metabolites of this compound.
While drug-specific metabolites have not been characterized, research has explored the effect of this compound on the endogenous intracellular metabolome of cancer cells. In studies with glioma stem cells (GSCs), exposure to this compound led to significant changes in the levels of key metabolites involved in cellular energy and biosynthesis. nih.govresearchgate.net These findings relate to the drug's mechanism of action rather than its own biotransformation.
| Metabolic Pathway | Metabolite | Observed Change | Source |
|---|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Citrate | Increased | nih.gov |
| cis-Aconitate | Increased | nih.gov | |
| Succinate | Increased | nih.gov | |
| Fumarate (B1241708) | Decreased | nih.gov | |
| Malate (B86768) | Decreased | nih.gov | |
| Glutaminolysis | Glutamine | Decreased | researchgate.net |
| Glutamate | Decreased | researchgate.net | |
| α-Ketoglutarate | Decreased | researchgate.net | |
| Redox State | NADH/NAD+ Ratio | Increased | researchgate.net |
Assessment of this compound Stability and its Undecomposed Form in Tumor Tissues
The efficacy of a hypoxic radiosensitizer is contingent upon its ability to reach hypoxic tumor cells in its active, undecomposed form. Studies have been conducted to assess the stability and distribution of this compound in tumor tissues, confirming its presence in its original chemical state.
In a preclinical study comparing this compound with another radiosensitizer, glycididazole, the chemical forms and concentrations in tumor tissue were evaluated following intravenous administration in mice. nih.gov High-performance liquid chromatography (HPLC) analysis of tumor homogenates revealed that administered this compound was detected as the undecomposed, original form. nih.gov This contrasts with glycididazole, which was found to be largely decomposed into metronidazole, with very little of the original compound detected in the tumor. nih.gov The stability of this compound in the tumor microenvironment is a critical factor for its radiosensitizing activity.
Further investigation into the distribution of this compound in tumor tissues was performed using autoradiography with radiolabeled [¹⁴C]-doranidazole in a rat intracranial glioblastoma model. nih.gov The results from this study demonstrated that [¹⁴C]-doranidazole specifically penetrated and distributed within the tumor regions. nih.gov This specific accumulation in the target glioma tissue is significant, particularly in the context of the blood-brain barrier (BBB). The study noted that the BBB in the C6 glioma-bearing brain was disrupted, which facilitates the penetration of a hydrophilic radiosensitizer like this compound into the tumor. nih.gov
These findings collectively confirm that this compound remains stable and is present in its active, undecomposed form within tumor tissues, a key pharmacokinetic property for its function as a hypoxic cell sensitizer (B1316253).
Table 1: Summary of Studies on this compound Stability in Tumors
| Methodology | Model | Key Findings | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | SCCVII tumor-bearing mice | This compound was detected in its undecomposed form in tumor tissue. | nih.gov |
| Autoradiography with [¹⁴C]-doranidazole | Rat intracranial C6 glioma model | [¹⁴C]-doranidazole specifically penetrated and was distributed in the tumor regions. | nih.gov |
In Silico Prediction of Pharmacokinetic Parameters for this compound and Analogues
In modern drug discovery, in silico methods are increasingly employed in the early stages to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govmdpi.com This computational approach saves significant time and resources by screening and prioritizing compounds with favorable pharmacokinetic profiles before extensive experimental testing. nih.govresearchgate.net For a compound like this compound, in silico tools can be used to predict its pharmacokinetic parameters and to design analogues with potentially improved properties.
The process involves using computational models to establish a quantitative structure-property relationship (QSPR), which links the chemical structure of a molecule to its pharmacokinetic behavior. nih.govresearchgate.net A wide array of parameters can be predicted using these models.
Table 2: Key Pharmacokinetic Parameters Predicted by In Silico Models
| Parameter Category | Specific Parameter | Description |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. researchgate.net | |
| Distribution | Volume of Distribution at Steady State (VDss) | Indicates the extent of a drug's distribution in body tissues versus plasma. nih.gov |
| Plasma Protein Binding (PPB) | Predicts the degree to which a drug binds to proteins in blood plasma. | |
| Blood-Brain Barrier (BBB) Permeability | Assesses the ability of a compound to cross the blood-brain barrier. | |
| Metabolism | CYP450 Inhibition/Substrate | Predicts interaction with key metabolic enzymes like CYP2D6, CYP3A4, etc. mdpi.com |
| Excretion | Clearance (CL) | Estimates the rate at which a drug is removed from the body. nih.gov |
| Half-life (t₁/₂) | Predicts the time it takes for the drug concentration in the body to be reduced by half. nih.gov |
Various computational techniques are utilized to build these predictive models, ranging from machine learning algorithms to mechanistic models. biorxiv.org Machine learning methods like support vector machines (SVM), random forest (RF), and graph neural networks (GNN) are trained on large datasets of compounds with known pharmacokinetic properties to identify complex patterns and make predictions for new molecules. nih.govreceptor.ai
Several platforms and software tools are available for in silico ADMET prediction, each utilizing different algorithms and databases.
Table 3: Examples of In Silico ADMET Prediction Tools
| Tool/Platform | Methodology/Features |
|---|---|
| ADMETlab 2.0 | Uses a multi-task graph attention framework to predict a wide range of ADMET and physicochemical properties. scbdd.com |
| SwissADME | A web-based tool that provides predictions for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. researchgate.net |
| PreADMET | A web-based application for predicting ADME data and building drug-like libraries. bmdrc.org |
| Receptor.AI | Employs a multi-parameter AI model based on Graph Neural Networks (GNN) to predict over 40 ADME-Tox endpoints. receptor.ai |
For this compound and its analogues, these in silico approaches would be invaluable. By creating virtual libraries of this compound derivatives with modified chemical structures, researchers could rapidly screen them for predicted improvements in properties like oral bioavailability, metabolic stability, or specific tissue distribution, while avoiding potential toxicity. scbdd.commdpi.com This computational screening helps to focus synthetic chemistry efforts on the most promising candidates, accelerating the development pipeline for next-generation radiosensitizers. receptor.ai
Advanced Research Methodologies and Translational Prospects for Doranidazole
Omics-Based Research Strategies
Genomics and Transcriptomics Analyses in Doranidazole-Treated Cells and Tissues
Genomics and transcriptomics analyses are crucial for understanding the molecular underpinnings of this compound's effects. These techniques allow researchers to investigate changes in gene expression patterns and identify genetic alterations induced by the compound. High-throughput RNA sequencing (RNA-Seq) is a primary method used to obtain transcriptome sequences and quantify gene expression profiles, providing insights into how genes function and whether proteins are produced as expected phgfoundation.orgmdpi.com. Studies involving This compound (B1670890) may utilize RNA-Seq to identify genes or pathways that are significantly upregulated or downregulated following treatment. These analyses can reveal cellular responses, potential mechanisms of action, and cellular pathways affected by this compound, contributing to a deeper understanding of its biological activity at the genetic level nih.govdntb.gov.ua. For example, gene ontology analysis has identified "oxidation reduction process" and "response to oxidative stress" as upregulated biological processes in this compound-treated cells nih.gov.
Proteomics Investigations of Protein Expression and Modification Changes
Proteomics provides a comprehensive view of the proteome, enabling the study of protein expression levels and post-translational modifications. Techniques such as mass spectrometry are employed to identify and quantify proteins and their modifications in biological samples exposed to this compound. These investigations can reveal how this compound treatment alters protein abundance, signaling pathways, and cellular functions. By analyzing changes in protein expression, researchers can identify key proteins involved in this compound's biological effects, offering insights into its mechanism of action and cellular responses. Studies in this area aim to map the proteomic landscape affected by this compound, providing a critical layer of biological information complementary to genomic and transcriptomic data frontiersin.orgresearchgate.net.
Metabolomics Profiling for Comprehensive Elucidation of Metabolic Pathway Alterations
Metabolomics focuses on the comprehensive study of small molecules (metabolites) within biological systems, providing a direct readout of cellular biochemical activity and perturbed metabolic pathways nih.govnih.govviennabiocenter.org. By analyzing changes in metabolite profiles, researchers can gain insights into how this compound affects cellular metabolism. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used for untargeted and targeted metabolomics profiling viennabiocenter.orgmdpi.comfrontiersin.org. Studies have shown that this compound can significantly alter intracellular metabolite levels. For instance, exposure to this compound has been observed to increase the intracellular levels of citrate, cis-aconitate, and succinate, while decreasing fumarate (B1241708) and malate (B86768) in glioma stem cells (GSCs). Furthermore, glutamine, glutamate, and α-ketoglutarate levels were reduced, suggesting a perturbation of glutaminolysis nih.govresearchgate.net. These findings indicate that this compound can impact key metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism nih.govmdpi.comresearchgate.net.
Integrated Multi-Omics Approaches for Holistic Systems Biology Understanding
Integrated multi-omics approaches combine data from various omics disciplines, including genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of complex biological systems frontiersin.orgnih.govazolifesciences.comamazon.com. This integration allows for a more comprehensive view of how this compound influences cellular processes at multiple molecular levels. By correlating data across different omics layers, researchers can identify complex biological networks, uncover novel molecular players, and gain deeper insights into the mechanisms of action of this compound. Systems biology, empowered by multi-omics integration, aims to create predictive models of biological systems and understand disease pathophysiology frontiersin.orgnih.gov. This approach is vital for deciphering the intricate interactions and regulatory mechanisms that govern cellular responses to therapeutic agents like this compound.
Development and Refinement of Analytical Methods for this compound Research
Advanced Chromatographic Techniques (e.g., HPLC) for Compound and Metabolite Quantification in Biological Samples
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the accurate quantification of this compound and its metabolites in biological samples jptcp.comegyankosh.ac.inopenaccessjournals.comresearchgate.netmdpi.comnih.gov. HPLC is a versatile analytical technique that separates, identifies, and quantifies components in complex mixtures based on their differential affinities for mobile and stationary phases egyankosh.ac.inopenaccessjournals.comscarf.scotopenaccessjournals.com. LC-MS/MS is considered a gold standard for metabolite analysis due to its sensitivity, selectivity, and ability to analyze complex mixtures, allowing for the detection of metabolites at trace levels mdpi.comalwsci.comnih.gov. Method development for this compound quantification involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to ensure accuracy, precision, linearity, and robustness jptcp.comnih.govresearchgate.net. These methods are critical for pharmacokinetic studies, enabling the precise measurement of drug concentrations in biological matrices like plasma, serum, and tissues researchgate.netalwsci.com.
Application of Radio-labeling ([14C]-Doranidazole) and Autoradiography for Tissue Distribution Studies
The use of radiolabeled compounds, such as [14C]-Doranidazole, combined with techniques like quantitative whole-body autoradiography (QWBA) and microautoradiography (MARG), is a powerful approach for studying drug tissue distribution and pharmacokinetics nih.govresearchgate.netqps.comnih.govcapes.gov.brwalterstumpf.comwuxiapptec.comwuxiapptec.comnih.govplos.org. Autoradiography allows for the visual localization and quantification of radiolabeled compounds and their metabolites within intact organs, tissues, and cells of laboratory animals nih.govqps.comnih.govcapes.gov.brwalterstumpf.comwuxiapptec.com. Studies using [14C]-Doranidazole have demonstrated its specific distribution within tumor regions, with minimal presence in normal brain cortex, when administered to animal models nih.govresearchgate.net. These techniques provide crucial data on how a drug is absorbed, distributed, metabolized, and excreted (ADME), which is essential for drug development and regulatory submissions qps.comnih.govcapes.gov.br. QWBA, in particular, offers high-resolution, quantitative data on the spatial distribution of radiolabeled compounds over time, aiding in the prediction of human exposure levels qps.comwuxiapptec.com.
Future Directions in Doranidazole Research
Elucidation of Additional, Unexplored Mechanisms of Doranidazole (B1670890) Radiosensitization
While this compound is recognized as an electron-affinic radiosensitizer that functions by stabilizing radiation-induced DNA radicals in hypoxic cells ubc.canih.govresearchgate.net, its full mechanistic repertoire warrants deeper investigation. Preclinical studies have revealed that this compound, along with other nitroimidazoles like misonidazole (B1676599), can also induce radiation-independent cytotoxicity in hypoxic cancer stem cells (GSCs) through ferroptosis. This process is mediated by the blockade of mitochondrial complexes I and II, leading to metabolic alterations and increased oxidative stress researchgate.netresearchgate.netnih.gov.
Future research should prioritize a comprehensive mapping of this compound's interaction with cellular pathways beyond direct DNA damage. This includes:
Detailed Ferroptosis Pathway Analysis: Investigating the precise molecular triggers and downstream effectors of this compound-induced ferroptosis in various cancer types and their stem cell populations. Understanding how this mechanism synergizes with or is modulated by radiotherapy is crucial researchgate.netresearchgate.netnih.gov.
Mitochondrial Dynamics and Metabolism: Elucidating how this compound impacts mitochondrial function, electron transport chain activity, and cellular energy metabolism under both hypoxic and reoxygenated conditions. This could reveal novel targets for combination therapies nih.gov.
Cellular Stress Responses: Exploring this compound's influence on other cellular stress responses, such as endoplasmic reticulum (ER) stress or autophagy, and their interplay with radiosensitization and ferroptosis.
Bioreductive Activation Kinetics: Further characterizing the kinetics of this compound's bioreductive activation by cellular reductases under varying oxygen tensions and identifying specific enzymes involved. This knowledge is vital for optimizing drug delivery and efficacy au.dkresearchgate.net.
Table 1: Preclinical Efficacy of this compound in Tumor Models
| Tumor Model/Cell Line | Treatment Combination | Dose (this compound) | Radiation Dose | Outcome Measure | SER (if applicable) | Reference |
| SCCVII (mouse) | This compound + X-irradiation | 200 mg/kg (i.v.) | 30 Gy | Enhanced radiation-induced growth delay | N/A | researchgate.net |
| SCCVII (mouse) | This compound + X-irradiation | 200 mg/kg (i.v.) | 30 Gy | Reduced TCD50/120 | 1.33 | researchgate.net |
| SCCVII (in vitro) | This compound + X-irradiation | 1 mM | N/A | Increased radiosensitivity (clonogenic survival) | 1.34 | researchgate.net |
| SCCVII (in vitro) | This compound + X-irradiation | 1 mM | N/A | Increased radiosensitivity (micronucleus formation) | 1.68 | researchgate.net |
| Pancreatic Cancer Cell Lines (human, in vitro) | This compound + X-irradiation | 0.4 mM | N/A | Increased radiosensitivity under hypoxia | 1.25-1.30 | researchgate.net |
| Pancreatic Cancer Cell Lines (human, in vitro) | This compound + X-irradiation | 1 mM | N/A | Increased radiosensitivity under hypoxia | 1.40-1.55 | researchgate.net |
| C6 glioma (rat, in vivo) | This compound + X-irradiation | 200 mg/kg | 6 Gy | Synergistic tumor growth inhibition (Tumor volume at 7 days: 56.0 ± 22.7 mm³) | N/A | nih.gov |
| C6 glioma (rat, in vivo) | X-irradiation alone | N/A | 6 Gy | Tumor growth (Tumor volume at 7 days: 121.0 ± 24.9 mm³) | N/A | nih.gov |
| C6 glioma (rat, in vivo) | This compound alone | 200 mg/kg | N/A | Tumor growth (Tumor volume at 7 days: 152.0 ± 30.3 mm³) | N/A | nih.gov |
| Glioma Stem Cells (GSCs, in vitro) | This compound + X-irradiation | N/A | N/A | Potentiated radiation-induced DNA damage under hypoxia | N/A | nih.gov |
| Glioma Stem Cells (GSCs, in vivo) | This compound + X-irradiation | 200 mg/kg | N/A | Significant survival benefit in GSC-derived tumors | N/A | nih.gov |
Investigation of this compound in Combination with Novel Targeted Therapies and Immunotherapeutic Approaches
The paradigm of cancer treatment is rapidly shifting towards combination strategies to overcome resistance and enhance therapeutic efficacy nih.govbiochempeg.comnih.gov. This compound's dual potential as a radiosensitizer and a ferroptosis inducer presents a compelling opportunity for integration with novel targeted therapies and immunotherapies.
Future research should focus on:
Synergy with Targeted Therapies: Exploring combinations of this compound with targeted agents that modulate key cancer pathways, such as PI3K/Akt inhibitors, or those targeting tumor microenvironment components. Preclinical studies have shown that targeted therapies can enhance immunotherapy by reducing immunosuppression nih.govmdpi.com. This compound's impact on cellular metabolism and stress responses might offer unique synergistic opportunities.
Integration with Immunotherapy: Given that ferroptosis can prime the tumor microenvironment for immune cell infiltration and activation researchgate.netresearchgate.net, this compound's ferroptosis-inducing capabilities could sensitize tumors to immunotherapies like immune checkpoint inhibitors (ICIs) or CAR-T cell therapies. Investigating whether this compound treatment can enhance the immunogenic cell death induced by radiotherapy or other immunomodulatory agents is a critical area.
Multimodal Therapy Design: Designing preclinical studies that combine this compound with a sequence or concurrent administration of targeted agents and immunotherapies. This would involve assessing not only direct anti-tumor effects but also the modulation of the tumor immune microenvironment.
Biomarker Development: Identifying predictive biomarkers for this compound response, particularly in combination settings. This could involve assessing tumor hypoxia levels, specific reductase enzyme activity, or markers associated with ferroptosis sensitivity.
Research into Overcoming Inherent and Acquired Radioresistance in Highly Challenging Tumor Subtypes
Tumor hypoxia is a well-established contributor to radioresistance, limiting the efficacy of radiotherapy ubc.canih.govnih.govresearchgate.nete-roj.orgnih.govoup.com. This compound has demonstrated efficacy in models of hypoxic tumors like glioblastoma and pancreatic cancer researchgate.netnih.govnih.govnih.gov. However, its potential to overcome resistance in other challenging tumor subtypes and specific resistance mechanisms requires further exploration.
Key research directions include:
Expanding to Diverse Hypoxic Tumors: Evaluating this compound's efficacy in other radioresistant tumor types characterized by significant hypoxia and aggressive phenotypes, such as head and neck cancers, lung cancers, and certain sarcomas.
Targeting Cancer Stem Cells (CSCs): this compound has shown activity against glioma stem cells (GSCs), both as a radiosensitizer and via radiation-independent ferroptosis induction researchgate.netnih.gov. Further research should investigate its impact on CSC populations in various cancers, as CSCs are often implicated in treatment failure and recurrence due to their inherent resistance to conventional therapies.
Addressing Acquired Resistance Mechanisms: Investigating how this compound might overcome acquired radioresistance, which can arise from alterations in DNA damage repair pathways, cell cycle regulation, or signaling cascades like PI3K/Akt nih.govmdpi.comfrontiersin.orgnih.gov. Understanding if this compound can re-sensitize tumors that have developed resistance to prior treatments is crucial.
Blood-Brain Barrier (BBB) Penetration: this compound's ability to penetrate the BBB in glioma models nih.govnih.gov suggests potential for treating central nervous system (CNS) malignancies. Further studies are needed to confirm its BBB permeability and efficacy in other CNS tumors and to explore strategies for enhancing its delivery to brain metastases.
Application of Advanced Systems Biology and Network Pharmacology to this compound Research
The complex interplay of cellular pathways affected by this compound, especially when combined with radiotherapy or other agents, necessitates advanced analytical approaches. Systems biology and network pharmacology offer powerful tools to unravel these intricate interactions and predict therapeutic outcomes nih.govfrontiersin.orgnih.govmdpi.com.
Future research should leverage these methodologies to:
Map this compound's Molecular Network: Construct comprehensive networks illustrating this compound's targets, downstream signaling pathways, and interactions with cellular processes like DNA repair, metabolism, and cell death pathways (including ferroptosis). This can identify novel, previously unrecognized mechanisms of action nih.govfrontiersin.orgnih.gov.
Predict Combinatorial Efficacy: Utilize network pharmacology to predict synergistic or antagonistic interactions between this compound and various targeted therapies or immunotherapies. This can guide the rational design of preclinical combination studies, optimizing treatment strategies and potentially identifying biomarkers for patient stratification nih.govfrontiersin.orgnih.govmdpi.com.
Understand Resistance Mechanisms: Apply systems biology approaches to model how tumors develop resistance to this compound-based therapies. This could involve identifying key nodes or pathways that, when altered, lead to treatment failure, thereby suggesting strategies to circumvent resistance.
Integrate Multi-omics Data: Combine transcriptomic, proteomic, and metabolomic data with network analysis to gain a holistic understanding of this compound's effects in different cellular contexts and tumor microenvironments.
Design and Preclinical Evaluation of Next-Generation Nitroimidazole Radiosensitizers Inspired by this compound Insights
The clinical success of nimorazole (B1678890) and the preclinical promise of this compound highlight the continued relevance of nitroimidazole-based radiosensitizers. However, there remains a significant need for new agents with improved properties, as the clinical translation of many nitroimidazoles has been hampered by toxicity or limited efficacy nih.govresearchgate.netnih.gov. This compound's development, which aimed to reduce neurotoxicity, serves as a precedent for designing improved nitroimidazoles.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Building upon this compound's chemical structure and observed mechanisms (radiosensitization, ferroptosis), SAR studies can guide the synthesis of novel nitroimidazole derivatives with enhanced hypoxia selectivity, improved solubility, and reduced off-target toxicity.
Developing Novel Prodrug Strategies: Employing prodrug approaches, such as phosphate (B84403) or other water-soluble modifications, can improve the pharmacokinetic profile and tumor delivery of nitroimidazoles, as seen with this compound and other experimental agents researchgate.netnih.govnih.gov.
Dual-Mechanism Agents: Designing compounds that combine potent radiosensitization with other cytotoxic mechanisms, such as ferroptosis induction, could offer superior anti-tumor activity. This approach leverages this compound's observed dual action researchgate.netresearchgate.netnih.gov.
Targeted Delivery Systems: Investigating the use of nanotechnology (e.g., nanoparticles, liposomes) to deliver nitroimidazole radiosensitizers specifically to tumor sites, further enhancing efficacy and minimizing systemic toxicity.
Comprehensive Preclinical Evaluation: Rigorous preclinical testing of new nitroimidazole candidates is essential, encompassing in vitro radiosensitization assays, in vivo tumor models assessing efficacy (tumor growth delay, survival), pharmacokinetic profiling, and detailed toxicity assessments.
By pursuing these future research directions, the therapeutic potential of this compound and the broader class of nitroimidazole radiosensitizers can be more fully realized, offering improved treatment options for patients battling radioresistant cancers.
Compound List:
this compound
Nimorazole
Misonidazole
Pimonidazole
Tirapazamine
AQ4N (Banoxantrone)
Ametronidazole
Sanazole (AK-2123)
Glycididazole
Mitomycin C
Porfiromycin (POR)
Apaziquone (EO9)
Carbogen
Amifostine
Metformin
Papaverine
Atovaquone
Temozolomide
Camptothecin
Topotecan
AG14361
Vemurafenib
Cobimetinib
Ipilimumab
Atezolizumab
PD-1 inhibitors
PD-L1 inhibitors
CAR-T cells
HER2 inhibitors
PI3K inhibitors
Rapamycin
Ibrutinib
Olaparib
Veliparib
Topotecan
Irinotecan
Sorafenib
Lapatinib
Huachansu (HCS)
Quercetin
Wogonin
Carthamidin
Scutellarein
Senkyunolide K
Astragaloside
Q & A
Q. What experimental methods are used to determine the reaction rate constants of doranidazole with hydroxyl radicals (•OH) and hydrated electrons (e⁻)?
Pulse radiolysis is the primary method for measuring these constants. For •OH reactivity, competitive kinetics with thiocyanate (SCN⁻) are employed, where the decay of (SCN)₂⁻ absorbance at 475 nm is monitored under N₂O-saturated conditions. The rate constant is derived from the slope of versus . For e⁻ reactivity, the decay rate of e⁻ is measured under Ar-saturated conditions with formate ions to scavenge •OH. The rate constant is calculated using the pseudo-first-order decay equation .
Q. How does this compound enhance radiation-induced DNA strand breaks under hypoxic conditions?
this compound reacts with DNA radicals generated by ionizing radiation, forming covalent adducts that stabilize strand break intermediates. Using PAGE analysis of irradiated oligo(dA/dT) duplexes, researchers observed a 1.6-fold increase in 3'-phosphate and 3'-phosphoglycolate termini under N₂ compared to controls. This suggests this compound mimics oxygen by fixing DNA damage via radical adduct formation rather than direct strand scission .
Q. What is the standard protocol for quantifying this compound-DNA adducts post-irradiation?
DNA (e.g., salmon sperm) is irradiated with X-rays in the presence of ¹⁴C-labeled this compound. Unbound this compound is removed via spin columns or trichloroacetic acid precipitation. Radioactivity is measured using liquid scintillation counting, with adduct formation confirmed via dose-dependent binding curves .
Advanced Research Questions
Q. How do contradictory findings on this compound’s role in 8-oxodG formation inform its mechanism of action?
While this compound enhances strand breaks, it does not increase 8-oxodG (a marker of oxidative base damage). This paradox is resolved by differentiating •OH scavenging (which reduces base damage) versus adduct-mediated strand break fixation. HPLC analysis of irradiated 2'-dG solutions showed this compound competes with DNA for •OH, reducing 8-oxodG yields by 24% compared to controls .
Q. What methodological considerations are critical when comparing this compound’s radiosensitizing efficacy to glycididazole in vivo?
Key factors include:
- Pharmacokinetics : Monitoring decomposition (e.g., glycididazole converts to metronidazole, reducing bioavailability).
- Hypoxia specificity : Using clonogenic assays under controlled O₂ levels (e.g., <0.1% O₂ for hypoxic conditions).
- Dose-response : Ensuring equimolar drug concentrations during X-irradiation (e.g., 6.1 × 10⁻⁵ M for plasmid DNA studies) .
Q. How can researchers resolve discrepancies in this compound’s reactivity with •OH across different experimental models?
Variability arises from differences in DNA concentration, irradiation dose, and scavenger systems. For example, in plasmid DNA systems with formate ions, •OH scavenging by this compound is negligible (0.05% reaction), whereas in oligonucleotide models, higher DNA radical concentrations amplify adduct formation. Standardizing radical flux (via dosimetry) and DNA/drug ratios is critical .
Q. What advanced techniques validate the structural specificity of this compound-DNA adducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
